N'-isopropoxycarbonylmethylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
propan-2-yl 2-(carbamoylamino)acetate |
InChI |
InChI=1S/C6H12N2O3/c1-4(2)11-5(9)3-8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,10) |
InChI Key |
GWUKOUDWNKJGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropoxycarbonylmethylurea
Established Synthetic Pathways
The traditional synthesis of N'-isopropoxycarbonylmethylurea typically relies on well-established, multi-step reaction protocols that have been widely used for the preparation of unsymmetrical ureas. These methods often involve the formation of a key isocyanate intermediate followed by its reaction with an amine.
Multi-step Reaction Protocols
The most common and direct route to this compound involves a two-step process. The first step is the conversion of an amino acid ester, glycine (B1666218) isopropyl ester, into its corresponding isocyanate. The subsequent step involves the reaction of this isocyanate with ammonia (B1221849) to form the final urea (B33335) product.
A prevalent method for the in-situ generation of the isocyanate is through the use of phosgene (B1210022) or its safer liquid equivalents, diphosgene and triphosgene. nih.govorgsyn.org For instance, glycine isopropyl ester hydrochloride can be reacted with diphosgene in an inert solvent like dioxane, often in the presence of an activated charcoal catalyst. prepchem.com The reaction mixture is typically heated to reflux to ensure complete conversion to glycine isopropyl ester isocyanate. prepchem.com Following the formation of the isocyanate, the introduction of ammonia gas or an aqueous ammonia solution leads to the formation of this compound.
An alternative to the use of phosgene and its derivatives is the Hofmann, Curtius, or Lossen rearrangement. nih.gov These reactions generate the key isocyanate intermediate from a carboxylic acid amide, acyl azide, or hydroxamic acid, respectively. While these methods avoid the handling of highly toxic phosgene, they may require additional synthetic steps to prepare the necessary precursors.
The table below summarizes a typical multi-step synthesis of this compound.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Glycine isopropyl ester hydrochloride | Diphosgene, Activated Charcoal, Dioxane, Reflux | Glycine isopropyl ester isocyanate |
| 2 | Glycine isopropyl ester isocyanate | Ammonia | This compound |
Key Precursors and Intermediate Synthesis
The primary precursors for the synthesis of this compound are glycine isopropyl ester and a source for the urea carbonyl group.
Glycine Isopropyl Ester: This precursor is typically prepared via Fischer esterification of glycine with isopropanol (B130326) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. The resulting glycine isopropyl ester hydrochloride is a stable salt that can be isolated and purified.
Glycine Isopropyl Ester Isocyanate: This is the key intermediate in the most direct synthetic pathway. A documented laboratory procedure for its synthesis involves the dropwise addition of diphosgene to a mixture of glycine isopropyl ester and activated charcoal in dioxane under a nitrogen atmosphere. prepchem.com The reaction is heated to reflux for several hours. prepchem.com After cooling and filtration, the crude product is often treated with a mild base like pyridine (B92270) to neutralize any remaining acidic impurities before purification by fractional distillation. prepchem.com
The table below outlines the key precursors and intermediates.
| Compound | Role | Common Synthetic Route |
| Glycine isopropyl ester | Precursor | Fischer esterification of glycine with isopropanol |
| Glycine isopropyl ester isocyanate | Intermediate | Reaction of glycine isopropyl ester with diphosgene |
| Ammonia | Precursor | Commercially available |
Novel Synthetic Approaches
In recent years, there has been a significant drive towards the development of more efficient, sustainable, and safer synthetic methodologies in organic chemistry. These novel approaches often aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
Photocatalytic Synthesis
Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions. While direct photocatalytic methods for the synthesis of ureas are not yet widespread, this technology offers intriguing possibilities. For instance, photocatalytic methods could be explored for the generation of the isocyanate intermediate from alternative precursors, potentially avoiding the use of harsh reagents. Research in this area is ongoing and could lead to more environmentally benign synthetic routes in the future.
Flow Chemistry Techniques
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. The synthesis of this compound is well-suited for a flow chemistry approach. The highly reactive and potentially hazardous isocyanate intermediate can be generated in one module of a flow reactor and immediately reacted with ammonia in the next module. This "on-demand" generation and consumption of the intermediate minimizes the risks associated with its accumulation and handling. This technique also allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to improved yields and selectivity.
Solvent-Free Reaction Conditions
The synthesis of urea derivatives under solvent-free conditions, primarily through mechanochemistry, represents a significant advancement in green chemistry. This approach avoids the use of bulk solvents, reducing waste and often leading to higher yields and shorter reaction times. nih.govbeilstein-journals.org Mechanochemical synthesis is typically performed using a ball mill, where the mechanical energy from grinding and milling initiates chemical reactions between solid-state reactants. nih.gov
While the specific mechanochemical synthesis of this compound has not been detailed in the literature, established methods for other ureas provide a clear precedent. beilstein-journals.org A plausible solvent-free route would involve the reaction of an appropriate amine with an isocyanate under ball-milling conditions. For instance, the reaction of glycine isopropyl ester with a suitable isocyanate source could be explored. Another established mechanochemical method involves the coupling of amines and isocyanates, which has been shown to proceed to high conversion in minutes. beilstein-journals.org
Liquid-assisted grinding (LAG) is a related technique where a small amount of liquid is added to the solid reactants, which can accelerate the reaction. nsf.gov This method could also be applied to the synthesis of this compound, potentially enhancing reaction rates and yields compared to purely solid-state milling.
Table 1: Potential Solvent-Free Synthesis of this compound
| Reactant 1 | Reactant 2 | Method | Potential Advantage |
|---|---|---|---|
| Glycine isopropyl ester hydrochloride | Potassium Cyanate | Neat Grinding / Ball Milling | Avoids bulk solvents, simple starting materials. beilstein-journals.org |
| Amine precursor | Isopropyl isocyanatoacetate | Ball Milling (Neat or LAG) | High efficiency, reduced byproducts, rapid reaction. beilstein-journals.org |
Catalytic Methodologies
Catalysis offers a powerful means to enhance the efficiency, selectivity, and sustainability of chemical syntheses. For this compound, various catalytic systems can be envisioned, with N-heterocyclic carbenes (NHCs) being particularly promising organocatalysts. rsc.org
NHCs are known to effectively catalyze the reactions of isocyanates, which are key intermediates in urea synthesis. rsc.orgnih.gov The general mechanism involves the NHC activating an alcohol or amine, making it more nucleophilic for attack on the electrophilic carbon of an isocyanate. rsc.org In the context of synthesizing this compound, an NHC could catalyze the addition of an amine to isopropyl isocyanatoacetate. This approach avoids the use of metal catalysts, which can be advantageous in terms of cost and toxicity. rsc.org
Transition metal catalysis also presents viable routes. For example, ruthenium-catalyzed carbene insertion into the N-H bonds of urea has been demonstrated as an isocyanate-free method for polyurea synthesis, a principle that could be adapted for the synthesis of discrete urea molecules. nih.gov
Table 2: Potential Catalytic Approaches for this compound Synthesis
| Catalyst Type | Proposed Reaction | Mechanism | Key Benefits |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Amine + Isopropyl isocyanatoacetate | Nucleophilic catalysis; activation of the amine or alcohol precursor. | Organocatalytic, mild conditions, high efficiency. rsc.org |
| Ruthenium Catalyst | Urea + Diazoacetate precursor | Carbene insertion into N-H bond. | Isocyanate-free route. nih.gov |
Advanced Synthetic Strategies
Beyond classical methods, advanced synthetic strategies provide sophisticated tools for constructing complex molecules like this compound with high degrees of efficiency and control.
Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are the most prominent examples of IMCRs. nih.govacs.orgacs.org These reactions are highly atom-economical and enable the rapid generation of molecular diversity. nih.gov
A hypothetical Ugi four-component reaction (U-4CR) for the synthesis of a derivative of this compound could involve the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The core bis-amide scaffold generated by the Ugi reaction is structurally related to the target molecule. acs.org While a direct synthesis of this compound via a standard Ugi reaction is not straightforward, modifications of the starting components could yield the desired product or a close precursor.
Table 3: Hypothetical Ugi Reaction for a Precursor to this compound
| Aldehyde/Ketone Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Potential Product |
|---|
Stereoselective Synthesis
The molecule this compound itself is achiral and therefore does not have enantiomers. However, stereoselective synthesis becomes highly relevant when considering the preparation of chiral derivatives of this compound, where stereocenters are incorporated into the molecular structure. ethz.ch
The synthesis of chiral ureas can be achieved through several asymmetric strategies:
Use of Chiral Starting Materials: A straightforward approach involves using an enantiopure starting material, such as a chiral amine or a chiral isocyanate. ethz.ch For example, reacting a chiral amine with isopropyl isocyanatoacetate would lead to a chiral this compound derivative.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. ethz.ch
Asymmetric Catalysis: The use of chiral catalysts is a highly efficient method for synthesizing enantiomerically enriched products. Chiral urea and thiourea (B124793) derivatives are themselves effective organocatalysts for various asymmetric transformations, such as Michael additions and Friedel-Crafts reactions. researchgate.netcapes.gov.br A chiral Brønsted base catalyst could be employed to facilitate the enantioselective addition of a pronucleophile in the synthesis of a chiral urea. acs.org Similarly, nickel-catalyzed rearrangements have been used for the stereoselective synthesis of α-glycosyl ureas, demonstrating the potential for metal-catalyzed asymmetric approaches. nih.gov
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in modern chemical synthesis, particularly in drug discovery, that involves introducing functional groups into a complex molecule at a late point in the synthetic sequence. nih.govresearchgate.net This approach avoids the need for de novo synthesis of each new analog, allowing for more rapid exploration of structure-activity relationships. nih.gov
The introduction of the this compound moiety onto a complex, drug-like scaffold containing a primary or secondary amine group is an ideal application of LSF. This can be achieved by reacting the amine-containing molecule with a suitable electrophilic partner, such as isopropyl isocyanatoacetate . nih.gov This isocyanate is a key reagent for this transformation and can be synthesized from glycine ethyl ester hydrochloride and bis(trichloromethyl)carbonate or via other methods. nih.gov
The reaction would typically proceed under mild conditions, making it compatible with a wide range of functional groups that might be present in the complex starting material. This strategy allows for the modular installation of the desired urea functionality, providing a direct route to novel derivatives for biological screening.
Synthesis of N Isopropoxycarbonylmethylurea Derivatives
Design Principles for Derivative Synthesis
The design of new derivatives of N'-isopropoxycarbonylmethylurea is predicated on systematically altering its chemical structure to achieve desired properties. This involves two primary considerations: diversifying the molecular scaffold and generating various isomeric forms.
The urea (B33335) functionality is a key structural motif in numerous biologically active compounds and approved drugs, making urea derivatives attractive scaffolds for drug discovery. nih.gov The generation of molecular diversity from the this compound core aims to create libraries of related compounds for screening. This strategy involves introducing a variety of substituents at different positions on the parent molecule. Key modifications can be targeted at:
The unsubstituted N-H proton of the urea.
The N'-H proton adjacent to the isopropoxycarbonylmethyl group.
The isopropoxy ester group, which can be hydrolyzed and re-esterified or converted to an amide.
By systematically introducing different functional groups—such as alkyl, aryl, acyl, and heterocyclic moieties—a wide range of chemical space can be explored. This approach allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological interactions. nih.gov For instance, introducing a methyl group on one of the urea nitrogens can disrupt molecular planarity and potentially enhance water solubility. nih.gov
Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. nih.gov The generation and study of structural isomers are fundamental to understanding how atomic arrangement affects a molecule's properties. For a given molecular formula, the number of possible structural isomers can be vast, and their in-silico generation is often necessary to count them. organic-chemistry.org
For this compound, several types of structural isomers can be envisioned:
Positional Isomers: The methyl group attached to the urea nitrogen could be moved to the other nitrogen atom, resulting in N-isopropoxycarbonylmethyl-N-methylurea.
Functional Group Isomers: The isopropoxy ester could be replaced by its isomers, such as an n-propoxy or a methoxy-ethyl ester, leading to different physicochemical characteristics.
Skeletal Isomers: The isopropyl group could be rearranged to an n-propyl group.
The systematic synthesis of these isomers is crucial for a comprehensive exploration of the chemical space around the parent scaffold.
Specific Derivatization Reactions
The derivatization of this compound can be achieved through several classes of organic reactions that target the reactive sites on the molecule.
N-substitution reactions are among the most common methods for derivatizing urea compounds, targeting the protons on the nitrogen atoms. These reactions introduce alkyl or aryl groups, significantly altering the molecule's steric and electronic properties.
Modern synthetic methods offer various ways to achieve N-alkylation and N-arylation:
Hydrogen Autotransfer: A green chemistry approach involves the N-alkylation of amides or ureas using alcohols as the alkylating agents, which proceeds through a "borrowing hydrogen" or hydrogen autotransfer mechanism. nih.gov This method is highly atom-economical.
Catalytic Alkylation: Cobalt nanoparticles have been shown to effectively catalyze the N-alkylation of amides using a broad range of alcohols. rsc.org Similarly, visible light-induced metallaphotoredox platforms can unite N-nucleophiles with alkyl bromides at room temperature. nih.gov
Palladium-Catalyzed Arylation: The introduction of aromatic rings can be achieved via palladium-catalyzed cross-coupling reactions between the urea's N-H bonds and aryl halides (chlorides or bromides) or triflates. organic-chemistry.org This allows for the synthesis of unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas. organic-chemistry.org
Table 1: Examples of N-Substitution Reactions for this compound Derivatives This is an interactive table. Select a reaction type to see representative examples.
Hydrogen Autotransfer with Benzyl Alcohol
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Benzyl Alcohol | Transition Metal Catalyst (e.g., Ru, Ir) | N-benzyl-N'-isopropoxycarbonylmethylurea |
Palladium-Catalyzed Arylation with Bromobenzene
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Product |
| This compound | Bromobenzene | Pd Catalyst (e.g., Pd(OAc)₂) / Bippyphos | N-phenyl-N'-isopropoxycarbonylmethylurea |
Photoredox-Mediated Alkylation with Cyclopropyl Bromide
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Cyclopropyl Bromide | Ir or Ru photocatalyst + Cu(II) salt | N-cyclopropyl-N'-isopropoxycarbonylmethylurea |
Cyclization reactions can transform the linear this compound scaffold into various heterocyclic structures. These reactions often involve an initial N-substitution followed by an intramolecular reaction to form a ring.
Common cyclization strategies applicable to urea derivatives include:
Formation of Imidazolidinones: An N-allyl group can be introduced onto the urea via N-substitution. Subsequent treatment with an aryl bromide in the presence of a palladium catalyst can induce cyclization to form an imidazolidin-2-one derivative. organic-chemistry.org
Synthesis of Benzoimidazolones: Reductive alkylation of an appropriate o-haloarylamine followed by reaction with N-chlorosulfonyl isocyanate can produce a primary urea, which can then undergo palladium-catalyzed intramolecular cyclization to yield a benzoimidazolone. organic-chemistry.org
Cascade Reactions: In some cases, molten urea can serve as both a solvent and a reagent in one-pot cascade reactions that lead to complex heterocyclic systems. rsc.org
Table 2: Examples of Cyclization Reactions for this compound Derivatives This is an interactive table. Select a reaction type to see representative examples.
Imidazolidinone Formation
| Starting Material | Key Reagents | Intermediate | Product |
| This compound | 1. Allyl bromide, Base2. Aryl bromide, Pd catalyst | N-allyl-N'-isopropoxycarbonylmethylurea | Substituted Imidazolidin-2-one derivative |
Benzoimidazolone Annulation
| Starting Material | Key Reagents | Intermediate | Product |
| 2-chloroaniline | 1. Reductive alkylation2. N'-isopropoxycarbonylmethyl isocyanate3. Pd catalyst, Base | N-(2-chlorophenyl)-N'-isopropoxycarbonylmethylurea | Isopropoxycarbonylmethyl-benzo[d]imidazol-2(3H)-one |
Condensation reactions, in which two molecules combine with the loss of a small molecule like water or an alcohol, are fundamental to the synthesis of ureas and their derivatives. organic-chemistry.orggoogle.com The parent this compound itself is likely formed through such a process.
Key condensation approaches include:
Reaction with Isocyanates: The most classic route to ureas involves the reaction of an amine with an isocyanate. nih.gov To synthesize derivatives, this compound could be reacted with various isocyanates (R-N=C=O) to yield N,N'-disubstituted ureas.
Reaction with Carbamates: A practical method for preparing ureas involves the condensation of a phenyl carbamate (B1207046) with a primary or secondary amine in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com
Reaction with Aldehydes: Urea and its derivatives can condense with aldehydes, such as formaldehyde (B43269) or furfural, often with heating, to form more complex structures or resinous materials. google.com
Table 3: Examples of Condensation Reactions for this compound Derivatives This is an interactive table. Select a reaction type to see representative examples.
Reaction with an Isocyanate
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | Phenyl isocyanate | Acetonitrile | N-phenyl-N''-(isopropoxycarbonylmethyl)biuret |
Condensation with a Phenyl Carbamate
| Reactant 1 | Reactant 2 | Solvent | Product |
| (Isopropoxycarbonylmethyl)amine | Phenyl methylcarbamate | DMSO | N'-isopropoxycarbonylmethyl-N-methylurea |
Condensation with an Aldehyde
| Reactant 1 | Reactant 2 | Condition | Product |
| This compound | Furfural | Heating | Complex condensation product |
Cross-Coupling Methodologies
The synthesis of this compound and its derivatives can be effectively achieved through various cross-coupling methodologies. These reactions, typically catalyzed by transition metals such as palladium and copper, offer a powerful and versatile approach for the formation of the crucial C-N bond within the urea moiety. These methods are advantageous due to their broad substrate scope and tolerance of various functional groups, allowing for the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted ureas. One prominent strategy involves the coupling of an appropriate amine with a suitable partner in the presence of a palladium catalyst. For instance, the Buchwald-Hartwig amination and related C-N coupling reactions provide a general route to N-aryl ureas. organic-chemistry.org While direct application to this compound is not extensively documented, the principles can be readily extended. This would typically involve the reaction of an aryl or alkyl halide with a protected form of isopropoxycarbonylmethylamine in the presence of a palladium catalyst, a suitable ligand, and a base.
A notable development in this area is the palladium-catalyzed N-acylation of monosubstituted ureas. acs.orgnih.gov This method utilizes near-stoichiometric amounts of carbon monoxide to afford N-benzoyl ureas from aryl iodides and bromides. acs.orgnih.gov The reaction demonstrates good functional group tolerance and could be adapted for the synthesis of this compound derivatives by employing an appropriate isopropoxycarbonylmethyl-substituted starting material. The general conditions for such transformations often involve a palladium source like palladium(II) acetate (B1210297), a ligand such as cataCXium A, and a base like potassium carbonate in a solvent such as dioxane. acs.org
Another significant palladium-catalyzed method is the oxidative carbonylation of amines. acs.org This process allows for the direct synthesis of symmetrically and unsymmetrically substituted ureas from primary or a mixture of primary and secondary amines. acs.org The reaction is typically carried out under a carbon monoxide and air atmosphere using a catalytic system of palladium(II) iodide with an excess of potassium iodide. acs.org This methodology has been successfully applied to the synthesis of pharmacologically active ureas derived from α-amino esters, highlighting its potential for synthesizing compounds like this compound. acs.org
Copper-catalyzed cross-coupling reactions also present a viable and often more economical alternative for the synthesis of urea derivatives. These reactions can proceed through various mechanisms, including the coupling of amines with formamides or the reaction of acylazides with secondary amines. nih.gov Copper-catalyzed methods are particularly useful for the formation of C-N bonds under milder conditions. For example, the copper-catalyzed generation of nitrogen-centered radicals from N-aryl-benzamides followed by intramolecular C-H amination has been used to synthesize isoindolinones. nih.gov While not a direct synthesis of acyclic ureas, this demonstrates the capability of copper to facilitate C-N bond formation in complex molecules.
The reaction of amino acid esters with isocyanates, which can be generated in situ from various precursors, is a classical and effective method for preparing urea derivatives with structures analogous to this compound. orgsyn.orgnih.gov While not strictly a cross-coupling reaction in the modern sense of involving a metal catalyst for C-N bond formation, the principles of coupling two distinct fragments are central. Modern advancements have seen the development of catalytic methods for the formation of the isocyanate or the activation of the amine component.
A summary of representative cross-coupling methodologies applicable to the synthesis of N'-substituted ureas is presented in the table below.
| Catalyst/Mediator | Coupling Partners | Key Features | Relevant Compound Type |
| Palladium(II) acetate / cataCXium A | Monosubstituted urea, Aryl halide, CO | N-acylation of ureas, good functional group tolerance. acs.org | N-Acyl Ureas acs.org |
| Palladium(II) iodide / Potassium iodide | Amines, CO, Air | Direct oxidative carbonylation of amines. acs.org | Substituted Ureas acs.org |
| Copper Catalyst | Acylazide, Secondary Amine | Greener and safer synthesis of unsymmetrical ureas. nih.gov | Unsymmetrical Ureas nih.gov |
| Triphosgene / NaHCO₃ | Amino acid ester hydrochloride | High yielding, mild conditions for isocyanate formation. orgsyn.org | Amino Acid Ester Isocyanates orgsyn.org |
These methodologies underscore the versatility of cross-coupling reactions in the synthesis of complex urea derivatives. The choice of a specific method would depend on the availability of starting materials, desired substitution pattern, and the scale of the synthesis.
Reaction Mechanisms Involving N Isopropoxycarbonylmethylurea
Fundamental Mechanistic Principles
The course of a chemical reaction involving N'-isopropoxycarbonylmethylurea is governed by several key principles that determine the pathway from reactants to products.
Unimolecular Reactions
A unimolecular reaction involves a single molecule undergoing a transformation, such as decomposition or rearrangement. ox.ac.uknih.gov The rate of these reactions is dependent only on the concentration of that single species. wikipedia.org For this compound, a hypothetical unimolecular reaction could be its decomposition upon heating, where the molecule fragments into smaller, more stable components. The initial step in such a process would be the absorption of sufficient energy to break the weakest bond in the molecule. youtube.com
The Lindemann-Hinshelwood theory suggests that a molecule first becomes energized through collisions with other molecules (a bimolecular process), after which it can undergo the unimolecular reaction. ox.ac.uk At high pressures, the rate of de-energizing collisions is high, and the reaction follows first-order kinetics. At low pressures, the initial energizing collision becomes the rate-limiting step, and the reaction exhibits second-order kinetics. ox.ac.uk
Bimolecular Reactions
Bimolecular reactions involve the collision of two reactant molecules. youtube.com The rate of these reactions depends on the concentration of both colliding species. youtube.com this compound can participate in various bimolecular reactions, such as nucleophilic substitution or addition, where it reacts with another molecule. For a reaction to occur, the colliding molecules must possess sufficient kinetic energy to overcome the activation energy barrier and must be oriented correctly. expii.com
Elementary Steps and Intermediates
For instance, in a potential reaction of this compound, a protonation step might first occur, forming a protonated intermediate. This intermediate would then be more susceptible to attack by a nucleophile in a subsequent step.
Specific Reaction Mechanisms
Based on its structure, this compound can theoretically undergo several types of reactions.
Nucleophilic Substitution Pathways (S\N1, S\N2)
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on a substrate. organic-chemistry.org The specific pathway, either S\N1 or S\N2, depends on factors like the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. organic-chemistry.orgmasterorganicchemistry.com
S\N1 (Substitution, Nucleophilic, Unimolecular)
The S\N1 reaction is a two-step mechanism. chemistrysteps.com The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org The second step is the rapid attack of the nucleophile on the carbocation. chemistrysteps.com
This compound itself is unlikely to be the substrate for a classic S\N1 reaction at the urea (B33335) nitrogen or the carbonyl carbon of the ester due to the instability of the potential carbocations. However, if the isopropoxy group were to be protonated and leave, a secondary carbocation could form on the isopropyl group, which could then be attacked by a nucleophile.
Hypothetical S\N1 Reaction Data
| Factor | Effect on S\N1 Rate | Reasoning |
| Substrate Structure | Tertiary > Secondary >> Primary | Stability of the carbocation intermediate. chemistrysteps.commasterorganicchemistry.com |
| Nucleophile Strength | No significant effect | The nucleophile is not involved in the rate-determining step. chemistrysteps.comlibretexts.org |
| Leaving Group Ability | Good leaving groups increase the rate | The leaving group is involved in the rate-determining step. libretexts.org |
| Solvent Polarity | Polar protic solvents increase the rate | Stabilization of the carbocation intermediate and the leaving group. wikipedia.orglibretexts.org |
S\N2 (Substitution, Nucleophilic, Bimolecular)
The S\N2 reaction is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.comucalgary.cayoutube.com The reaction proceeds through a single transition state. ucalgary.ca The rate of an S\N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com
A potential S\N2 reaction involving this compound could occur at the methyl carbon of the ester group, where a nucleophile attacks this carbon, displacing the isopropoxycarbonylurea moiety as the leaving group.
Hypothetical S\N2 Reaction Data
| Factor | Effect on S\N2 Rate | Reasoning |
| Substrate Structure | Methyl > Primary > Secondary >> Tertiary | Steric hindrance at the reaction center. masterorganicchemistry.comyoutube.com |
| Nucleophile Strength | Strong nucleophiles increase the rate | The nucleophile is involved in the single, concerted step. ucalgary.ca |
| Leaving Group Ability | Good leaving groups increase the rate | The leaving group is involved in the single, concerted step. ucalgary.ca |
| Solvent Polarity | Polar aprotic solvents are generally preferred | They solvate the cation but not the nucleophile, increasing its reactivity. |
Electrophilic Substitution Pathways
Electrophilic substitution reactions involve the replacement of a functional group, typically a hydrogen atom, on a compound by an electrophile. libretexts.orgwikipedia.org For this compound, potential sites for electrophilic attack would theoretically exist, but the specific conditions, regioselectivity, and the nature of the products formed have not been documented. Factors such as the electron-donating or withdrawing nature of the urea and isopropoxycarbonylmethyl groups would influence the reactivity and orientation of substitution, but no studies are available to confirm these theoretical considerations. libretexts.org
Rearrangement Reactions
Rearrangement reactions involve the intramolecular migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.orgyoutube.com While various types of rearrangement reactions are known in organic chemistry, such as the Beckmann, Hofmann, and Curtius rearrangements, there is no published evidence to suggest that this compound undergoes any specific, characterizable rearrangement under typical reaction conditions. slideshare.netmasterorganicchemistry.com
Mechanistic Insights and Kinetic Studies
A comprehensive understanding of a compound's reactivity comes from detailed mechanistic and kinetic studies. nih.gov Such studies provide information on the step-by-step process of bond breaking and formation, the energies of transition states, and the factors that control the speed of a reaction.
Transition State Analysis
Transition state analysis is a crucial tool for elucidating reaction mechanisms, often employing computational methods and kinetic isotope effect studies to characterize the high-energy intermediate state between reactants and products. nih.gov No such analyses have been reported for reactions involving this compound.
Influence of Steric Effects on Reaction Pathways
Steric effects, arising from the spatial arrangement of atoms, can significantly influence reaction pathways by hindering the approach of reactants. nih.gov The bulky isopropoxy group in this compound would be expected to exert steric hindrance, potentially favoring certain reaction pathways over others. youtube.com However, without experimental data, the extent and consequences of these steric effects remain unknown.
Reaction Rate Control Factors
The rate of a chemical reaction can be influenced by various factors, including the nature of the reactants, temperature, concentration, and the presence of catalysts. For this compound, the specific factors that govern the rates of its potential reactions have not been investigated or reported in the scientific literature.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity and chemical environment of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For N'-isopropoxycarbonylmethylurea, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the isopropoxy group, the methylene (B1212753) group, and the urea (B33335) moiety.
The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen and carbonyl groups. The protons of the two methyl groups in the isopropoxy moiety are expected to be equivalent, appearing as a doublet due to coupling with the single methine proton. The methine proton, in turn, would appear as a septet. The methylene protons adjacent to the nitrogen and the carbonyl group would likely appear as a singlet if there is no coupling with the NH protons, or as a doublet if coupling occurs. The protons of the urea's NH and NH₂ groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| (CH₃)₂CH- | ~1.2 | Doublet | 6H |
| (CH₃)₂CH- | ~4.9 | Septet | 1H |
| -CH₂- | ~3.9 | Singlet/Doublet | 2H |
| -NH- | Variable (broad) | Singlet | 1H |
Note: The data presented in this table is predicted based on the analysis of similar chemical structures and has not been experimentally verified for this compound.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The carbonyl carbons of the ester and urea groups are expected to appear significantly downfield. The carbon of the methine group in the isopropoxy moiety will be deshielded by the adjacent oxygen atom. The carbons of the two equivalent methyl groups will appear at a higher field. The methylene carbon will also be influenced by the adjacent nitrogen and carbonyl group.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₂CH- | ~22 |
| (CH₃)₂CH- | ~69 |
| -CH₂- | ~45 |
| Urea C=O | ~158 |
Note: The data presented in this table is predicted based on the analysis of similar chemical structures and has not been experimentally verified for this compound.
Diffusion-ordered NMR spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. For a pure sample of this compound, a DOSY experiment would show all the proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity. The measured diffusion coefficient can be used to estimate the hydrodynamic radius of the molecule in a given solvent, providing insights into its effective size and shape in solution. This technique is particularly useful for analyzing the purity of a sample and studying intermolecular interactions.
NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus. acs.org Changes in solvent, temperature, or the presence of other interacting molecules can lead to shifts in the NMR signals, providing valuable information about intermolecular interactions. For this compound, the chemical shifts of the NH and NH₂ protons are particularly sensitive to the solvent environment due to their ability to form hydrogen bonds. acs.org By studying the NMR spectra in different solvents, one can probe the hydrogen bonding capabilities of the urea and ester functionalities. Furthermore, temperature-dependent NMR studies can provide information on dynamic processes such as conformational changes or restricted rotation around the C-N bonds of the urea moiety.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds. The N-H stretching vibrations of the urea group typically appear as a broad band in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the ester and urea groups will give rise to strong absorption bands, likely in the range of 1650-1750 cm⁻¹. The C-N stretching vibrations of the urea moiety and the C-O stretching of the ester group are expected in the fingerprint region (below 1500 cm⁻¹).
Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Urea) | 3200 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Ester) | ~1735 |
| C=O Stretch (Urea, Amide I) | ~1660 |
| N-H Bend (Urea, Amide II) | ~1600 |
| C-N Stretch (Urea) | ~1450 |
Note: The data presented in this table is predicted based on the analysis of similar chemical structures and has not been experimentally verified for this compound.
Raman Spectroscopy for Vibrational Fingerprint Analysis
Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a given compound. For a molecule like this compound, a Raman spectrum would be expected to show characteristic peaks corresponding to its various functional groups. For instance, the carbonyl (C=O) stretching vibration in urea derivatives typically appears as a strong band in the Raman spectrum. The precise position of this band can be influenced by hydrogen bonding and the electronic environment of the carbonyl group. Other expected vibrational modes would include C-N stretching, N-H bending, and vibrations associated with the isopropoxy group. Analysis of the full Raman spectrum would allow for a detailed understanding of the molecule's vibrational modes.
Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, often made of gold or silver. This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could potentially be used to study its interaction with metal surfaces or to analyze trace amounts of the compound. The SERS spectrum might show shifts in vibrational frequencies compared to the normal Raman spectrum, providing insights into the orientation and binding of the molecule to the surface.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. In the mass spectrum of this compound, one would expect to observe a molecular ion peak corresponding to its exact molecular mass. Fragmentation of the molecule within the mass spectrometer would likely lead to characteristic fragment ions. For urea derivatives, common fragmentation pathways include cleavage of the C-N bonds, which can provide valuable information for structural confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For this compound, an HRMS measurement of its molecular ion would yield a mass with a high degree of precision, enabling the confident confirmation of its chemical formula. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Spectroscopy and Diffraction Techniques
X-ray techniques are invaluable for obtaining information about the atomic and electronic structure of molecules.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can provide information on the local geometric and electronic structure of a specific atom within a molecule. By tuning the X-ray energy to the absorption edge of a particular element (e.g., carbon, nitrogen, or oxygen in this compound), one can probe the local environment of that atom.
X-ray Absorption Near-Edge Structure (XANES)
The X-ray Absorption Near-Edge Structure (XANES) region of the XAS spectrum is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. For this compound, XANES spectra at the nitrogen and oxygen edges could provide detailed information about the electronic structure of the urea and carbonyl functional groups.
While the specific application of these advanced spectroscopic methodologies to this compound has not been documented in publicly available literature, the principles of these techniques suggest they would be highly effective in its structural and electronic characterization. Further research is required to generate the specific data needed for a complete analysis of this compound.
Extended X-ray Absorption Fine Structure (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure of a material. In the context of this compound, EXAFS can provide precise information about the bond lengths and coordination numbers of the atoms immediately surrounding a specific elemental core. By tuning the X-ray energy to the absorption edge of a particular element (e.g., nitrogen, oxygen, or carbon), one can probe the local environment of that atom.
Research findings from EXAFS studies on analogous urea derivatives suggest that the technique can effectively quantify the distances to the nearest neighboring atoms. For this compound, this would involve analyzing the oscillations in the X-ray absorption coefficient beyond the absorption edge. These oscillations, known as the EXAFS function, contain information about the backscattering of photoelectrons from neighboring atoms.
Table 1: Hypothetical EXAFS-derived Bond Lengths for this compound interactive_table
| Absorbing Atom | Scatterer Atom | Bond Length (Å) | Coordination Number |
|---|---|---|---|
| N (urea) | C (carbonyl) | 1.35 | 1 |
| N (urea) | C (methyl) | 1.46 | 1 |
| O (carbonyl) | C (carbonyl) | 1.24 | 1 |
| O (isopropoxy) | C (carbonyl) | 1.33 | 1 |
This table presents plausible bond lengths based on known values for similar functional groups and is intended for illustrative purposes.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comcaltech.edu When applied to this compound, XPS provides high-resolution spectra for each constituent element, namely carbon (C), nitrogen (N), and oxygen (O).
The binding energies of the core-level electrons are sensitive to the local chemical environment, an effect known as the chemical shift. tib.eu This allows for the differentiation of atoms in different functional groups. For instance, the C 1s spectrum of this compound would be deconvoluted into multiple peaks corresponding to the carbonyl carbon, the methyl carbon, the isopropyl carbons, and the methylene carbon. Similarly, the N 1s spectrum would distinguish the urea nitrogens, and the O 1s spectrum would resolve the carbonyl and isopropoxy oxygens.
Table 2: Predicted XPS Binding Energies for this compound interactive_table
| Element | Functional Group | Binding Energy (eV) |
|---|---|---|
| C 1s | C=O (urea) | ~288.5 |
| C 1s | C=O (ester) | ~289.0 |
| C 1s | C-N | ~286.0 |
| C 1s | C-O | ~286.5 |
| C 1s | C-C/C-H | ~284.8 |
| N 1s | N-C=O | ~400.0 |
| O 1s | O=C | ~532.0 |
Note: These binding energy values are representative and can vary slightly based on the specific chemical environment and instrument calibration.
X-ray Diffraction (XRD) for Structural Analysis
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For a crystalline sample of this compound, XRD analysis can provide detailed information about its crystal lattice, unit cell dimensions, and the spatial arrangement of its atoms. The diffraction pattern, which consists of a series of peaks at specific angles (2θ), is a unique fingerprint of the crystalline phase.
Analysis of the XRD pattern of urea and its derivatives often reveals a highly ordered crystalline structure. researchgate.net For this compound, the positions and intensities of the diffraction peaks can be used to solve its crystal structure, yielding precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the packing of urea-based molecules in the solid state.
Table 3: Illustrative XRD Data for a Crystalline Urea Derivative interactive_table
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.2 | 5.82 | 85 |
| 22.1 | 4.02 | 100 |
| 24.5 | 3.63 | 60 |
| 29.8 | 2.99 | 75 |
This data is hypothetical and serves to illustrate a typical powder XRD pattern for a crystalline organic compound.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photoluminescent properties of molecules. These techniques are valuable for characterizing the electronic structure of this compound.
UV-Vis-NIR Spectroscopy
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light by a sample in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The urea and carbonyl chromophores are expected to exhibit characteristic n → π* and π → π* transitions.
A typical UV-Vis spectrum of a simple urea derivative shows absorption maxima in the UV region. For this compound, one would expect to observe absorption bands corresponding to the electronic transitions within the urea and ester functional groups. The position and intensity of these bands provide information about the electronic structure of the molecule.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. biocompare.com While simple urea derivatives are not typically highly fluorescent, the presence of the isopropoxycarbonylmethyl group could influence the photophysical properties of this compound. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), the molecule may relax to its ground state by emitting a photon.
The fluorescence spectrum would provide information about the emission wavelength, quantum yield, and lifetime of the excited state. These parameters are sensitive to the molecular environment and can be used to probe intermolecular interactions.
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing insights into reaction mechanisms, intermediates, and kinetics. energy-proceedings.org The synthesis or transformation of this compound can be monitored using various in situ spectroscopic methods.
For example, in situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy could be employed to follow the formation of the urea or ester linkages during a synthesis reaction. The appearance and disappearance of characteristic vibrational bands corresponding to reactants, intermediates, and the final product can be tracked over time. Similarly, in situ Raman spectroscopy can provide complementary information on the evolution of chemical bonds during a reaction. acs.org These techniques allow for a detailed understanding of the reaction pathway and can aid in the optimization of reaction conditions.
Computational Chemistry Studies
Molecular Simulation Techniques
While quantum mechanics excels at describing the electronic details of a single molecule or a small cluster, molecular simulation techniques are used to explore the behavior of molecules over time and in larger systems.
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules. For flexible compounds like N'-isopropoxycarbonylmethylurea, MD simulations can reveal how the molecule explores different conformations in solution and how it interacts with solvent molecules or biological targets. acs.org
In the context of urea-based herbicides, MD simulations can be used to model the binding of the inhibitor to its target enzyme, providing insights into the specific interactions that are responsible for its biological activity. acs.org These simulations track the trajectory of every atom in the system over time, governed by a classical force field that approximates the potential energy surface. The choice of force field is critical and is often parameterized to reproduce experimental data or high-level quantum mechanical calculations.
Table 2: Typical Parameters Investigated in an MD Simulation of a Urea (B33335) Derivative (Note: This table is illustrative and based on general practices for related compounds, not this compound.)
| Simulation Parameter | Typical Value/Description |
| Simulation Time | 100 nanoseconds |
| Solvent | Explicit water model (e.g., TIP3P) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Force Field | General Amber Force Field (GAFF) or similar |
Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of a molecule. Instead of solving equations of motion, MC methods generate new molecular configurations through random changes (e.g., bond rotations) and accept or reject these changes based on their energetic favorability. This method can be particularly effective for overcoming high energy barriers and sampling a wider range of conformations than might be accessible in a typical MD simulation timeframe. For N,N'-substituted ureas, the high energetic barrier for isomerization poses a challenge for simulation techniques, and advanced MC methods could be employed to adequately sample the different conformational states.
Advanced Computational Modeling
Recent advancements in computational power and algorithms have led to the development of sophisticated modeling techniques that can provide highly accurate predictions of molecular properties and activities. sigmaaldrich.comsigmaaldrich.commerckmillipore.com
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by enabling rapid prediction of molecular properties and accelerating the discovery of new compounds. merckmillipore.com These models are trained on large datasets of known molecules and their properties to learn complex structure-property relationships.
For this compound, AI and ML models could be used to:
Predict Physicochemical Properties: Properties such as solubility, boiling point, and lipophilicity (logP) could be predicted using models trained on extensive chemical databases.
Estimate Biological Activity: By training on data from similar compounds with known biological activities, it might be possible to predict potential targets or effects of this compound.
Generate Novel Analogs: Generative AI models can design new molecules with desired properties, which could be used to explore chemical space around this compound for analogues with potentially improved characteristics. merckmillipore.com
Table 1: Hypothetical AI/ML Predictions for this compound
| Property | Predicted Value | Method |
| Aqueous Solubility | -2.5 log(mol/L) | Graph Neural Network |
| Boiling Point | 285 °C | Random Forest Regression |
| logP | 1.8 | Support Vector Machine |
Note: The values in this table are for illustrative purposes and represent the type of data that could be generated through AI/ML predictions.
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com QSAR models are developed by identifying molecular descriptors that correlate with the observed activity. sigmaaldrich.com
A hypothetical QSAR study for a series of analogues of this compound could involve:
Data Collection: Gathering a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the activity. sigmaaldrich.com
Model Validation: Rigorously validating the model's predictive power using internal and external validation sets.
The resulting QSAR model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sigmaaldrich.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target.
A molecular docking study of this compound would involve:
Target Selection: Identifying a potential protein target based on the compound's structural similarity to known ligands or based on a specific therapeutic hypothesis.
Docking Simulation: Using a docking program to place various conformations of this compound into the binding site of the target protein. The program scores the different poses based on a scoring function that estimates the binding affinity.
Analysis of Binding Mode: Analyzing the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Key Interacting Residues | ASP145, LYS23, VAL31 |
| Hydrogen Bonds | 2 |
Note: This table presents hypothetical data that would be generated from a molecular docking simulation.
A wide range of chemical properties of this compound can be evaluated using in silico methods, providing valuable information without the need for initial laboratory synthesis. sigmaaldrich.com These methods can calculate properties based on the molecule's 2D or 3D structure.
Examples of properties that could be calculated for this compound include:
Molecular Weight and Formula: Basic properties derived directly from the chemical structure.
Topological Polar Surface Area (TPSA): A descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Number of Rotatable Bonds: A parameter related to the conformational flexibility of the molecule.
Hydrogen Bond Donors and Acceptors: Important for understanding potential intermolecular interactions.
Theoretical Prediction of Chemical Reactivity
Quantum chemical methods can be used to predict the chemical reactivity of a molecule by analyzing its electronic structure. These predictions can help in understanding reaction mechanisms and designing new synthetic routes. researchgate.net
For this compound, theoretical reactivity predictions could involve:
Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the most likely sites for nucleophilic and electrophilic attack, respectively.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).
Calculation of Reaction Barriers: By modeling the transition states of potential reactions, it is possible to calculate the activation energies, providing insights into the feasibility and kinetics of different reaction pathways. nih.govnist.gov For instance, the susceptibility of the ester or urea functionalities to hydrolysis could be investigated.
Molecular Interactions Involving N Isopropoxycarbonylmethylurea
Principles of Molecular Interactions
The spatial arrangement and energetic landscape of molecules are dictated by a combination of attractive and repulsive forces. These interactions can be broadly categorized into covalent bonds, which hold atoms together within a molecule, and noncovalent interactions, which occur between molecules or between different parts of the same molecule.
Noncovalent Interactions: Hydrogen Bonding
Among the most significant noncovalent interactions for N'-isopropoxycarbonylmethylurea is the hydrogen bond. The urea (B33335) moiety is a classic hydrogen-bonding motif, capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. psu.edu This dual nature allows for the formation of robust and directional interactions that can lead to self-assembly into well-defined structures, such as the common one-dimensional "urea tape" or α-network, where molecules are linked by bifurcated N−H···O hydrogen bonds. psu.eduacs.org
However, the presence of other functional groups can introduce competition for these hydrogen bonds. In diaryl ureas with electron-withdrawing groups, for instance, the typical urea tape synthon may be absent. acs.org Instead, the N-H donors might preferentially bond with other acceptor sites within the molecule or with solvent molecules. acs.orgresearchgate.net In the case of this compound, the ester carbonyl oxygen could also act as a hydrogen bond acceptor, leading to a variety of possible intermolecular and intramolecular hydrogen bonding patterns. The strength of these interactions is influenced by the electronic properties of the substituents. acs.org
Intermolecular and Intramolecular Forces
Molecular interactions can be classified as either intermolecular (between separate molecules) or intramolecular (within a single molecule).
Intermolecular forces are the attractive or repulsive forces that exist between neighboring molecules. For this compound, these include:
Hydrogen bonds: As discussed, these are the strongest type of intermolecular force expected for this molecule. nih.gov
Dipole-dipole interactions: The polarity of the urea and ester groups creates permanent dipoles, leading to electrostatic attractions between molecules.
Van der Waals forces (London dispersion forces): These are weaker, transient forces arising from temporary fluctuations in electron distribution and are present in all molecules.
These forces collectively determine the bulk properties of the substance, such as its melting point, boiling point, and solubility.
Experimental Characterization of Molecular Interactions
A variety of experimental techniques can be employed to probe the molecular interactions of this compound. These methods provide valuable data on the strength, geometry, and dynamics of these interactions.
NMR-Based Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions in solution. Changes in the chemical shifts of protons and carbons can provide direct evidence of hydrogen bonding.
For urea derivatives, the chemical shifts of the N-H protons are particularly sensitive to their environment. Participation in a hydrogen bond typically leads to a downfield shift (higher ppm value) of the N-H proton resonance. libretexts.orgopenstax.org By monitoring these shifts upon changes in concentration or solvent, it is possible to infer the presence and relative strength of hydrogen bonds. For instance, ¹H NMR difference nuclear Overhauser effect (nOe) experiments can confirm the persistence of specific conformations, such as a planar conformation stabilized by intramolecular C−H···O interactions, in solution. acs.orgresearchgate.net
The following table provides representative ¹H and ¹³C NMR chemical shift ranges for functional groups analogous to those in this compound.
| Functional Group | Atom | Typical Chemical Shift (ppm) | Notes |
| Urea | N-H | 5.0 - 9.0 | Highly dependent on solvent and hydrogen bonding. |
| Urea | C=O | 150 - 165 | |
| Ester | C=O | 160 - 180 | |
| Isopropoxy | CH | 3.5 - 5.0 | |
| Isopropoxy | CH₃ | 1.0 - 1.5 | |
| Methylene (B1212753) | CH₂ | 3.5 - 4.5 | Adjacent to the ester and urea groups. |
This table presents generalized data for similar functional groups and the actual values for this compound may vary. libretexts.orgopenstax.orgoregonstate.eduresearchgate.net
Nanomechanical Array Techniques for Interaction Monitoring
Nanomechanical sensors, such as microcantilever arrays, offer a label-free method for detecting molecular interactions in real-time. nih.gov This technique relies on the principle that the binding of molecules to a functionalized cantilever surface induces a change in surface stress, causing the cantilever to bend. nih.gov This bending can be detected optically or electronically with high sensitivity.
For a molecule like this compound, one could functionalize the gold-coated surface of a cantilever with a complementary binding partner. The interaction of this compound from a solution with this functionalized surface would generate a nanomechanical response, providing information on the binding affinity and kinetics. nih.gov These arrays allow for multiple interactions to be monitored simultaneously in a high-throughput manner. nih.gov While specific applications to this compound are not documented, the technique has been successfully used to study a wide range of molecular interactions, from DNA hybridization to protein-ligand binding, and is applicable to small molecules. nih.gov
Computational Studies of Molecular Interactions
Computational chemistry provides powerful tools to investigate the molecular interactions of this compound at an atomic level of detail. Methods like Density Functional Theory (DFT) can be used to calculate the geometries of different conformers and the energies of various intermolecular and intramolecular interactions. nih.govelsevierpure.com
These studies can help to:
Predict the most stable conformations of the molecule, taking into account intramolecular hydrogen bonds. nih.gov
Calculate the binding energies of different hydrogen-bonded dimers and larger aggregates. manchester.ac.uk
Analyze the electronic structure and electrostatic potential to understand the nature of the interacting sites. acs.orgresearchgate.net
Simulate the behavior of the molecule in different solvent environments. nih.gov
Below is a table with representative calculated interaction energies for hydrogen bonds found in urea-containing systems.
| Hydrogen Bond Type | System | Calculated Interaction Energy (kcal/mol) | Computational Method |
| N−H···O=C (urea tape) | Diaryl Ureas | -5.0 to -7.0 | DFT |
| N−H···N (pyridyl) | Pyridyl Ureas | -4.0 to -6.0 | DFT |
| C−H···O=C (intramolecular) | Diaryl Ureas | -4.6 to -5.0 | DFT-B3LYP/6-31G* |
| N−H···O (nitro) | Nitrophenyl Ureas | -3.0 to -5.0 | DFT |
This table presents a compilation of data from computational studies on various urea derivatives to illustrate the typical energy ranges of different interaction types. acs.orgacs.orgresearchgate.net
These computational insights, when combined with experimental data, provide a comprehensive picture of the molecular interactions that govern the behavior of this compound.
Elucidation of Binding Modes and Stability
The precise binding modes and stability of this compound with specific biological targets are not extensively detailed in publicly available literature. However, the elucidation of how small molecules like this compound interact with proteins is often achieved through a combination of experimental and computational methods. Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural data of a ligand bound to its target protein, revealing the exact orientation and key intermolecular contacts.
Computational methods, such as molecular docking and molecular dynamics simulations, complement these experimental approaches by modeling the interaction at an atomic level. nih.gov These simulations can predict the preferred binding pose of the molecule within the active site of a protein and assess the stability of the resulting complex over time. nih.gov The stability of the binding is influenced by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For urea-containing compounds, the urea moiety is a strong hydrogen bond donor and acceptor, often playing a critical role in the stability of the protein-ligand complex. nih.gov
Studies on similar small molecule inhibitors interacting with proteins like serum albumins have shown that binding constants and the number of binding sites can be determined using spectroscopic techniques like fluorescence quenching. nih.gov Such studies help in understanding the affinity and stability of the drug-protein complex. nih.gov The stability can also be influenced by the presence of metal ions, which can sometimes form a bridge between the drug and the protein, thereby increasing the binding constant. nih.gov
Prediction of Interaction Sites and Orientation
The prediction of interaction sites and the orientation of this compound within a biological target is a key aspect of computational drug design. Various computational tools and algorithms are employed to identify potential binding pockets on a protein's surface and to predict the most favorable binding conformation of the ligand. nih.govnih.gov These methods are often based on the principle that ligands with similar chemical structures may bind to similar protein targets and exhibit comparable biological activities. nih.gov
Structure-based approaches utilize the three-dimensional structure of the target protein to perform molecular docking simulations. nih.govnih.gov These simulations virtually screen different orientations and conformations of the ligand within the protein's active site, scoring them based on their predicted binding affinity. nih.gov The scoring functions consider factors like electrostatic compatibility and shape complementarity between the ligand and the protein. rsc.org
In the absence of a known protein structure, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that bind to the target of interest to build a pharmacophore model, which represents the key steric and electronic features necessary for binding.
Furthermore, advanced methods using geometric deep learning are being developed to predict protein interaction sites with high accuracy by representing the protein's surface as a graph and analyzing its geometric and chemical properties. researchgate.net
Table 1: Computational Methods for Predicting Interaction Sites
| Method | Description | Application |
| Molecular Docking | Simulates the binding of a ligand to a protein's active site. | Predicts binding conformation and affinity. nih.gov |
| Pharmacophore Modeling | Identifies essential features of ligands that bind to a specific target. | Used when the protein structure is unknown. |
| Geometric Deep Learning | Uses neural networks to analyze protein surface properties. | Predicts interaction sites with high accuracy. researchgate.net |
| Protein-Protein Interaction Prediction | Identifies potential binding partners for a given protein. | Can infer binding sites from homologous complexes. nih.gov |
Energetic Analysis of Interactions (e.g., Hydrogen Bond Energies)
Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to estimate the strength of individual hydrogen bonds. rsc.org These calculations provide insights into the electron density at the bond critical points, which correlates with the bond energy. rsc.org For instance, the downfield chemical shift of the bridge hydrogen atom in ¹H NMR spectroscopy can also be used for an empirical estimation of hydrogen bond energy. rsc.org
Molecular dynamics simulations coupled with free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), allow for a more comprehensive energetic breakdown. These analyses can quantify the contributions of electrostatic interactions, van der Waals forces, and solvation effects to the binding affinity. Studies have shown that for many protein-inhibitor complexes, electrostatic interactions are the dominant force in binding. rsc.org
Table 2: Energetic Contributions to Molecular Interactions
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom (O, N). | 1 - 12 |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Variable |
| Van der Waals Forces | Weak, short-range forces due to temporary dipoles. | 0.5 - 1 |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Variable |
Mechanistic Studies of Biological Target Interactions
Mechanistic studies aim to elucidate the precise molecular steps through which this compound exerts its biological effect upon binding to its target. This often involves investigating how the compound modulates the function of an enzyme or receptor. Enzyme inhibition is a common mechanism for drug action and can be categorized as reversible or irreversible. libretexts.org
Reversible inhibitors, which bind non-covalently, can be further classified as competitive, noncompetitive, or uncompetitive. libretexts.orgnih.gov
Competitive inhibitors resemble the substrate and bind to the active site, preventing the substrate from binding. libretexts.org
Noncompetitive inhibitors bind to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov The inhibitor has the same affinity for the enzyme and the enzyme-substrate complex. nih.gov
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
Kinetic studies are performed to determine the type of inhibition and to calculate key parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. By measuring the reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to visualize the inhibition mechanism. libretexts.org
For this compound, identifying its biological target is the first step. This can be achieved through various techniques, including affinity chromatography, proteomic profiling, and computational target prediction. Once the target is known, detailed mechanistic studies can be designed to understand how the compound's binding leads to a physiological response. For example, if the target is a kinase, studies would focus on how the compound interferes with the phosphorylation of downstream substrates. nih.gov
Table 3: Types of Enzyme Inhibition
| Inhibition Type | Binding Site | Effect on Vmax | Effect on Km |
| Competitive | Active site | Unchanged | Increased |
| Noncompetitive | Allosteric site | Decreased | Unchanged nih.gov |
| Uncompetitive | Enzyme-substrate complex | Decreased | Decreased |
Applications in Organic Synthesis
Catalysis and Reagent Development
N'-isopropoxycarbonylmethylurea as a Catalyst or Ligand
There is currently no available scientific literature to suggest that this compound has been investigated or utilized as a catalyst or a ligand in any form of chemical catalysis. The structure of the molecule, featuring urea (B33335) and carbamate (B1207046) functionalities, theoretically presents potential coordination sites for metal ions. However, no studies have been published that explore this potential or demonstrate its efficacy as a ligand in catalytic transformations.
This compound as a Reagent in Specific Transformations
Similarly, the role of this compound as a reagent in specific organic transformations is not documented. While ureas and carbamates are common functional groups that participate in a variety of chemical reactions, no literature specifically details the reactivity or application of this compound for the synthesis of other compounds.
Role in Complex Molecule Synthesis
Building Blocks for Advanced Organic Architectures
The potential of this compound as a foundational building block for the construction of more complex organic architectures has not been explored in the available scientific literature. There are no published examples of its incorporation into larger, more intricate molecular frameworks.
Synthetic Challenges and Opportunities
Given the absence of any reported synthetic applications, the specific challenges and opportunities associated with the use of this compound remain entirely theoretical. The synthesis of the compound itself is not widely reported, and consequently, the practical hurdles or novel synthetic pathways that might emerge from its use are unknown.
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence in Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and synthetic routes. For a novel compound such as N'-isopropoxycarbonylmethylurea, these computational tools offer a powerful approach to predict its properties and design efficient synthetic pathways.
Machine learning models, trained on large datasets of known bioactive compounds, can predict the potential biological activities of new molecules. mdpi.com For instance, algorithms can be used to screen this compound against various biological targets, such as enzymes or receptors, to identify potential therapeutic applications. mdpi.comresearchgate.netnih.gov This in-silico screening can prioritize experimental efforts, saving time and resources. researchgate.netnih.gov The development of ML models for predicting drug-like properties (e.g., absorption, distribution, metabolism, and excretion) can further guide the design of derivatives of this compound with improved pharmaceutical profiles.
In the realm of synthesis, AI can assist in devising novel and efficient routes to this compound. Retrosynthesis prediction algorithms can propose viable synthetic pathways by working backward from the target molecule. Furthermore, AI can optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and minimize byproducts. ontosight.ai
Table 1: Potential Applications of AI in the Study of this compound
| AI Application Area | Specific Task for this compound | Potential Outcome |
| Drug Discovery | Virtual screening against protein targets. | Identification of potential bioactivity. |
| Prediction of ADMET properties. | Design of derivatives with improved drug-like characteristics. | |
| Synthesis Design | Retrosynthesis analysis. | Proposal of efficient synthetic routes. |
| Reaction condition optimization. | Increased reaction yield and purity. | |
| Material Science | Prediction of material properties. | Discovery of novel applications in materials science. |
Development of Greener Synthetic Pathways
Traditional methods for synthesizing urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) and isocyanates, raising environmental and safety concerns. nih.gov A key area of future research for this compound would be the development of sustainable and environmentally benign synthetic methods.
Recent advancements in "green chemistry" offer promising alternatives. One such approach is the electrochemical synthesis of ureas, which can proceed under mild conditions using electricity as a clean reagent. oaepublish.comnih.gov This method could potentially synthesize this compound from simple and abundant precursors like carbon dioxide and appropriate nitrogen sources. oaepublish.comspringernature.com The use of renewable electricity would further enhance the sustainability of this process. springernature.com
Photocatalysis represents another green pathway for urea synthesis. mpg.dersc.org By harnessing light energy, photocatalysts can drive the formation of urea derivatives from CO2 and nitrogen-containing compounds at ambient temperature and pressure. acs.orgacs.org Research into novel photocatalysts, such as those based on titanium dioxide or carbon nitrides, could pave the way for the efficient and sustainable production of this compound. mpg.denih.gov
"On-water" synthesis is another facile and sustainable method that has been successfully applied to the synthesis of unsymmetrical ureas. organic-chemistry.org This approach avoids the use of toxic volatile organic compounds (VOCs) and often simplifies product isolation. organic-chemistry.org
Table 2: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Key Features | Potential Advantages |
| Traditional Synthesis | Often involves phosgene or isocyanates. | Well-established methods. |
| Electrochemical Synthesis | Uses electricity to drive the reaction. | Mild conditions, use of CO2 as a feedstock. oaepublish.comnih.gov |
| Photocatalytic Synthesis | Utilizes light energy and a photocatalyst. | Sustainable, ambient conditions. mpg.dersc.org |
| "On-Water" Synthesis | Reactions are performed in water. | Avoids toxic organic solvents, easy product isolation. organic-chemistry.org |
Exploration of Novel Reactivity Patterns
The unique combination of functional groups in this compound—a urea, an N'-methyl group, and an isopropoxycarbonyl group—suggests a rich and unexplored reactivity. Future research could focus on uncovering novel chemical transformations involving this compound.
The urea moiety itself can participate in a variety of reactions, including hydrogen bonding interactions that are crucial in medicinal chemistry and materials science. researchgate.net The N-H protons of the urea can be involved in acid-base chemistry and can be substituted to generate more complex derivatives.
The isopropoxycarbonylmethyl group introduces additional reactivity. The ester can be hydrolyzed or transesterified, and the methylene (B1212753) group adjacent to the carbonyl could potentially be functionalized. The exploration of these reactivity patterns could lead to the synthesis of a diverse library of new compounds with potentially interesting properties.
Furthermore, the application of modern synthetic techniques like photocatalysis could unlock unprecedented reactivity. For example, photocatalytic activation could enable C-H functionalization or novel coupling reactions that are not accessible through traditional thermal methods. The study of how this compound interacts with photocatalysts and light could reveal new synthetic possibilities. mpg.de
Advanced Mechanistic Elucidation Techniques
A deep understanding of reaction mechanisms is fundamental to controlling and optimizing chemical processes. For any newly developed synthesis or discovered reaction of this compound, advanced mechanistic elucidation techniques would be indispensable.
In-situ spectroscopic methods, such as Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy, are powerful tools for monitoring reactions in real-time. acs.orgenergy-proceedings.orgrsc.orgresearchgate.netenergy-proceedings.org These techniques can provide valuable information about the formation and consumption of intermediates, helping to piece together the step-by-step mechanism of a reaction. energy-proceedings.orgrsc.orgresearchgate.netenergy-proceedings.org For instance, in an electrochemical synthesis of this compound, in-situ spectroscopy could help identify the key intermediates adsorbed on the electrode surface. acs.org
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations, offers a complementary approach to experimental studies. nih.govnih.gov DFT calculations can be used to model the reaction pathway, determine the energies of transition states and intermediates, and predict the most likely mechanism. nih.govnih.govresearchgate.net AIMD simulations can provide a dynamic picture of the reaction, including the role of solvent molecules and the temporal evolution of the system. nih.gov These computational studies can provide insights that are difficult or impossible to obtain through experiments alone. nih.gov
By combining advanced experimental and computational techniques, researchers can gain a comprehensive understanding of the chemical behavior of this compound, which is crucial for the rational design of new synthetic methods and applications.
Q & A
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps. Validate computational predictions experimentally using kinetic isotope effects (KIE) and substituent electronic effects (Hammett plots). Compare activation energies for alternative pathways (e.g., SN2 vs. tetrahedral intermediate formation) .
Q. How can conflicting literature data on the compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate existing data, followed by meta-analysis to identify outliers. Replicate disputed experiments under controlled conditions (e.g., standardized temperature, solvent batch purity). Use statistical tools (ANOVA, Tukey’s HSD) to assess inter-study variability. Report findings with detailed uncertainty quantification .
Q. What strategies are recommended for studying the compound’s potential as a enzyme inhibitor in silico?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities against target enzymes (e.g., urease). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) under physiological conditions. Cross-validate predictions using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer : Design a tiered toxicology assessment: (1) In vitro assays (Ames test, micronucleus assay) to screen for mutagenicity; (2) In vivo acute toxicity studies (OECD 423) using rodent models; (3) Comparative analysis of historical data using funnel plots to detect publication bias. Ensure adherence to OECD Good Laboratory Practice (GLP) standards .
Methodological Frameworks
- For Experimental Design : Apply the PICOT framework (Population: compound variants; Intervention: reaction conditions; Comparison: control groups; Outcome: yield/purity; Time: reaction duration) to structure hypothesis-driven studies .
- For Critical Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, computational studies must justify novelty (e.g., unexplored enzyme targets) and relevance (e.g., therapeutic potential) .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., synthetic yields across solvents) with error margins (±SD) and statistical significance (p-values).
- Figures : Use flow diagrams (e.g., Figure 3 in ) to illustrate multi-step methodologies or decision trees for resolving data conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
